molecular formula C12H17BN2O3 B2795628 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide CAS No. 2096994-97-5

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide

Cat. No. B2795628
M. Wt: 248.09
InChI Key: CSHBTZCOWNUVPN-UHFFFAOYSA-N
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Description

“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide” is a chemical compound that contains a boronic acid pinacol ester group . The compound is related to 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane , which is used in various chemical reactions, including borylation and hydroboration .


Synthesis Analysis

The synthesis of this compound could involve the use of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane as a reagent . This reagent is known to be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Molecular Structure Analysis

The molecular structure of this compound includes a boronic acid pinacol ester group, which is a key functional group in many chemical reactions . The empirical formula of the related compound 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is C6H13BO2 .


Chemical Reactions Analysis

As mentioned earlier, the related compound 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used in various chemical reactions, including borylation and hydroboration . It can also be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .


Physical And Chemical Properties Analysis

The related compound 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C . The storage temperature is 2-8°C .

Scientific Research Applications

  • Optoelectronic Response to the Fluor Ion Bond

    • Field : Molecular Science
    • Application : This research focuses on the optoelectronic response of a similar compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxoborolan-2-yl)benzaldehyde .
    • Method : The study uses density functional theory (DFT) to analyze the UV-visible and infrared spectra, as well as the isotropic shielding and chemical shifts of the hydrogen atoms 1 H, carbon 13 C and boron 11 B in the compound .
    • Results : The formation of a coordinated covalent B–F bond highlights the remarkable sensitivity of the NMR chemical shifts of carbon, oxygen, and boron atoms and their surroundings .
  • Synthesis of N-(2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-YL) Pyridin-3-YL)Cyclopropanesulfonamide

    • Field : Structural Chemistry
    • Application : This compound is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions .
    • Method : The structure of the title compound is characterized by 1 H and 13 C NMR, IR, MS, and single crystal X-ray diffraction .
    • Results : The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .
  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

    • Field : Organic Chemistry
    • Application : This compound is an important intermediate in many biologically active compounds such as crizotinib .
    • Method : The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material .
    • Results : Not specified in the source .

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BN2O3/c1-11(2)12(3,4)18-13(17-11)8-5-6-15-9(7-8)10(14)16/h5-7H,1-4H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHBTZCOWNUVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide

CAS RN

2096994-97-5
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide
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